6-Methoxy-2-methylquinolin-4-ol

Description

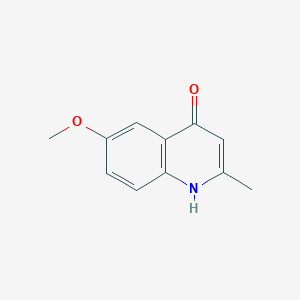

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-5-11(13)9-6-8(14-2)3-4-10(9)12-7/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFIWGFOCYLOLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30935452 | |

| Record name | 6-Methoxy-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15644-90-3 | |

| Record name | 6-Methoxy-2-methyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15644-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15644-90-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15644-90-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Properties of 6-Methoxy-2-methylquinolin-4-ol

An In-depth Technical Guide to 6-Methoxy-2-methylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of this compound, a quinoline derivative with significant potential in various scientific fields. This document collates available data on its chemical and physical characteristics, synthesis, spectroscopic profile, and biological activities, with a focus on presenting quantitative data in a structured format and detailing relevant experimental methodologies.

This compound is an organic compound belonging to the quinolinol class of quinoline derivatives.[1] Its structure features a methoxy group at the 6th position, a methyl group at the 2nd position, and a hydroxyl group at the 4th position of the quinoline ring.[1] This specific substitution pattern is key to its chemical and biological properties.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some experimental data is available, certain properties such as melting point, boiling point, and pKa are based on predicted values.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | [1] |

| Molecular Weight | 189.21 g/mol | [1] |

| CAS Number | 58596-37-5 | [1] |

| IUPAC Name | 6-methoxy-2-methyl-1H-quinolin-4-one | [1] |

| Appearance | Yellow to brown solid | [2] |

| Melting Point | 317-318 °C (decomposes) (Predicted) | [2] |

| Boiling Point | 352.6 ± 37.0 °C (Predicted) | [2] |

| pKa | 4.55 ± 0.40 (Predicted) | [2] |

| InChI | InChI=1S/C11H11NO2/c1-7-5-11(13)9-6-8(14-2)3-4-10(9)12-7/h3-6H,1-2H3,(H,12,13) | [1] |

| SMILES | CC1=CC(=O)C2=C(N1)C=CC(=C2)OC | [1] |

Solubility Profile

Synthesis and Chemical Reactions

Synthetic Routes

The synthesis of this compound can be achieved through various methods, with a common approach being the methoxylation of 2-methylquinolin-4-ol.[1] This reaction typically involves the use of methanol in the presence of an acid catalyst like sulfuric acid.[1] Industrial-scale production would involve optimization of reaction conditions in large reactors, followed by purification steps such as crystallization or distillation.[1]

A general and widely used method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach synthesis . This involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization. For this compound, the logical precursors would be p-anisidine and ethyl acetoacetate.

General Workflow for Conrad-Limpach Synthesis:

Caption: General workflow for the Conrad-Limpach synthesis of this compound.

Experimental Protocol: Synthesis of a Related Compound (5,8-Dimethoxy-2-methylquinolin-4-ol)

Materials:

-

2,5-dimethoxyaniline

-

Ethyl acetoacetate

-

Dowtherm A (or mineral oil)

-

Ethanol

-

Concentrated Sulfuric Acid (catalytic amount)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Condensation:

-

In a round-bottom flask, combine 2,5-dimethoxyaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture at 140-150°C for 2 hours.

-

Monitor the reaction for the disappearance of the aniline starting material using thin-layer chromatography (TLC).

-

Allow the mixture to cool to room temperature to yield the intermediate, ethyl 3-((2,5-dimethoxyphenyl)amino)but-2-enoate.

-

-

Cyclization:

-

In a separate flask suitable for high-temperature reactions, heat Dowtherm A to 250°C.

-

Slowly add the crude intermediate from the previous step to the hot Dowtherm A.

-

The cyclization reaction will occur, with the elimination of ethanol.

-

After the addition is complete, maintain the temperature for a short period to ensure complete reaction.

-

Cool the reaction mixture and precipitate the crude product by adding a non-polar solvent like petroleum ether.

-

Filter the solid and wash with petroleum ether.

-

-

Purification:

-

Dissolve the crude product in a dilute aqueous solution of sodium hydroxide.

-

Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether) to remove impurities.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the purified 5,8-Dimethoxy-2-methylquinolin-4-ol.

-

Filter the precipitate, wash with water, and dry under a vacuum.

-

Recrystallization from a suitable solvent like ethanol can be performed for further purification.[4]

-

Chemical Reactivity

This compound can undergo several chemical transformations:

-

Oxidation: The compound can be oxidized to the corresponding quinolin-4-one derivative using oxidizing agents like potassium permanganate or chromium trioxide.[1]

-

Reduction: Reduction of the quinoline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to form various quinoline derivatives.[1]

-

Substitution: The methoxy or methyl groups on the ring can be substituted through reactions with halogens or nucleophiles, depending on the reaction conditions.[1]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and characterization of this compound.

Table 2: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Interpretation |

| 189 | Top Peak | Molecular Ion [M]⁺ |

| 174 | 2nd Highest | [M - CH₃]⁺ |

| 146 | 3rd Highest | Further fragmentation |

Source: PubChem CID 220017

As of now, detailed experimental ¹H NMR and IR spectral data for this compound are not widely published. However, data for related compounds can provide an indication of the expected spectral features. For instance, in the ¹H NMR of a similar tetrahydroquinoline derivative, the methoxy group protons typically appear as a singlet around 3.76 ppm.[5] The IR spectrum would be expected to show characteristic peaks for O-H, C-H, C=O, and C-O stretching vibrations.

Biological Activity and Mechanism of Action

Research has indicated that this compound and its derivatives exhibit a range of potential biological activities.

Reported Activities

-

Antimicrobial Activity: This class of compounds has been investigated for its potential to inhibit the growth of various microorganisms.[1]

-

Anticancer Activity: Studies have explored the efficacy of quinoline derivatives, including this compound, as potential anticancer agents.[1]

-

Antioxidant Activity: The antioxidant properties of derivatives of this compound have been demonstrated, with the activity being dependent on their structural features.[1]

Mechanism of Antimicrobial Action

The antimicrobial activity of this compound is believed to stem from its interaction with bacterial topoisomerase enzymes, specifically DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, and repair.

The proposed mechanism involves the stabilization of the enzyme-DNA cleavage complex.[1] By binding to this complex, the quinolone derivative prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately bacterial cell death.[1][6] This interaction is thought to be mediated through a water-metal ion bridge, where the quinolone chelates a magnesium ion that is coordinated to both the enzyme and the DNA.[1]

Proposed Mechanism of Action on Bacterial DNA Gyrase:

References

An In-depth Technical Guide to 6-Methoxy-2-methylquinolin-4-ol: Chemical Structure, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methoxy-2-methylquinolin-4-ol, a quinoline derivative with significant potential in various scientific domains. This document details its chemical structure, established synthesis protocols with quantitative data, and insights into its biological mechanism of action, serving as a crucial resource for professionals in chemical synthesis and drug discovery.

Chemical Structure and Identification

This compound is an organic compound belonging to the quinolinol class of quinoline derivatives. Its structure is characterized by a quinoline core with a methoxy group (-OCH₃) at the 6th position, a methyl group (-CH₃) at the 2nd position, and a hydroxyl group (-OH) at the 4th position.[1] The IUPAC name for this compound is 6-methoxy-2-methyl-1H-quinolin-4-one, reflecting its keto-enol tautomerism.[1]

Chemical Structure:

Caption: Chemical structure of this compound.

| Identifier | Value |

| CAS Number | 58596-37-5[1] |

| Molecular Formula | C₁₁H₁₁NO₂[1] |

| Molecular Weight | 189.21 g/mol [1] |

| IUPAC Name | 6-methoxy-2-methyl-1H-quinolin-4-one[1] |

| Canonical SMILES | CC1=CC(=O)C2=C(N1)C=CC(=C2)OC[1] |

| InChI Key | JEFIWGFOCYLOLA-UHFFFAOYSA-N[1] |

Synthesis of this compound

The primary method for synthesizing the this compound core is a variation of the Conrad-Limpach reaction. This process involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization. A common approach utilizes p-anisidine and ethyl acetoacetate as starting materials.

Synthesis Workflow

The synthesis is a one-pot, two-step process. The first step is the formation of the enamine intermediate, ethyl 3-(4-methoxyanilino)but-2-enoate, from p-anisidine and ethyl acetoacetate. The second step is the high-temperature, acid-catalyzed intramolecular cyclization of this intermediate to yield the final quinolinol product.

Caption: General workflow for the Conrad-Limpach synthesis.

Quantitative Data for Synthesis

The following table summarizes the quantitative data for a representative synthesis protocol.

| Parameter | Value | Reference |

| Yield | 85% | [2] |

| Reactant 1 | 4-methoxyaniline (32.9 mmol) | [2] |

| Reactant 2 | Ethyl acetoacetate (14.0 mL) | [2] |

| Catalyst/Solvent | Polyphosphoric acid (47.3 mmol) | [2] |

| Temperature | 170 °C | [2] |

| Reaction Time | 1 hour | [2] |

Experimental Protocol: Synthesis from 4-Methoxyaniline

This protocol is adapted from a reported synthesis of this compound.

Materials:

-

4-methoxyaniline (4.0 g, 32.9 mmol)

-

Ethyl acetoacetate (14.0 mL)

-

Polyphosphoric acid (16.0 g, 47.3 mmol)

-

Ice water

-

Equipment for heating, stirring, and filtration

Procedure:

-

To a mixture of 4-methoxyaniline (4.0 g, 32.9 mmol) and ethyl acetoacetate (14.0 mL), add polyphosphoric acid (16.0 g, 47.3 mmol) drop-wise with constant stirring.

-

Heat the reaction mixture to 170 °C and maintain this temperature for 1 hour.

-

Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture and pour it into ice water with stirring.

-

Collect the resulting precipitate by filtration.

-

Wash the solid product with water and dry to obtain this compound.

Physicochemical and Spectroscopic Data

Due to limited availability of experimental data for this compound (CAS 58596-37-5), the following tables include data for the closely related isomer, 6-Methoxy-4-methylquinolin-2-ol (CAS 5342-23-4), for comparative purposes.

Physical Properties

| Property | Value (for 6-Methoxy-4-methylquinolin-2-ol) | Reference |

| Melting Point | 270 °C | [3] |

| Boiling Point | 391.6±42.0 °C (Predicted) | [3] |

| Density | 1.153±0.06 g/cm³ (Predicted) | [3] |

| pKa | 11.13±0.70 (Predicted) | [3] |

| Appearance | Off-white powder | [3] |

Spectroscopic Data

| Data Type | Key Peaks / Signals (Reference Compounds) |

| ¹H NMR | Spectra of related methoxyquinolines show characteristic aromatic protons (δ 7.0-8.0 ppm), a methoxy singlet (δ ~3.8 ppm), and a methyl singlet (δ ~2.5 ppm). |

| ¹³C NMR | Predicted peaks for aromatic carbons (δ 100-160 ppm), a methoxy carbon (δ ~55 ppm), and a methyl carbon (δ ~15-20 ppm). |

| IR (KBr) | For a similar quinolinol structure, characteristic peaks include N-H stretching (~3300 cm⁻¹), C-H stretching (~2950 cm⁻¹), C=O/C=N stretching (~1620 cm⁻¹), and C-O stretching (~1250 cm⁻¹).[4] |

| Mass Spec (GC-MS) | For the isomer 6-methoxy-4-methylquinolin-2-ol, the top m/z peaks are 189 (M+), 174, and 146.[5] |

Biological Activity and Mechanism of Action

Derivatives of this compound are investigated for a range of biological activities, including antimicrobial and anticancer properties.[1] One proposed mechanism of action against microbial targets involves the inhibition of bacterial DNA gyrase.[1]

Interaction with Bacterial DNA Gyrase

The quinolinol scaffold can interact with the DNA gyrase-DNA complex, a crucial enzyme for bacterial DNA replication. This interaction stabilizes the cleaved DNA strands, preventing their resealing and ultimately leading to bacterial cell death. The process is mediated by a magnesium ion and involves specific amino acid residues within the GyrA subunit of the enzyme.[1]

Caption: Proposed interaction of this compound with DNA gyrase.

This guide provides a foundational understanding of this compound, intended to support further research and development in the fields of medicinal and synthetic chemistry.

References

- 1. Buy this compound | 58596-37-5 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. 5342-23-4 CAS MSDS (6-METHOXY-4-METHYL-QUINOLIN-2-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 6-Methoxy-4-methyl-8-nitroquinoline | C11H10N2O3 | CID 227823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Hydroxy-6-methoxy-4-methylquinoline | C11H11NO2 | CID 220017 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-Methoxy-2-methylquinolin-4-ol CAS number 58596-37-5

CAS Number: 58596-37-5

Abstract

This technical guide provides a comprehensive overview of 6-Methoxy-2-methylquinolin-4-ol (CAS No. 58596-37-5), a quinoline derivative with significant potential in various scientific domains. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, spectroscopic data, and biological activities. The guide includes structured data tables for easy reference, detailed experimental protocols, and visualizations of key processes to facilitate a deeper understanding of this compound.

Introduction

This compound, with the molecular formula C₁₁H₁₁NO₂, is a heterocyclic organic compound belonging to the quinolin-4-one class.[1][2] The presence of a methoxy group at the 6-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position of the quinoline core imparts unique physicochemical and biological properties to the molecule.[1][2] Quinoline derivatives are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial and anticancer properties.[1][3][4][5] This compound serves as a valuable building block for the synthesis of more complex molecules and is a subject of ongoing research for its therapeutic potential.[1]

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 58596-37-5 | [1][2][6] |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][2][6] |

| Molecular Weight | 189.21 g/mol | [1][2][6] |

| IUPAC Name | 6-methoxy-2-methyl-1H-quinolin-4-one | [1][2] |

| Canonical SMILES | CC1=CC(=O)C2=C(N1)C=CC(=C2)OC | [1][2] |

| InChI Key | JEFIWGFOCYLOLA-UHFFFAOYSA-N | [1][2] |

Synthesis

The primary synthetic route for this compound is the Conrad-Limpach synthesis.[7][8][9][10] This method involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. For the synthesis of the title compound, the precursors are p-anisidine and ethyl acetoacetate.

General Experimental Protocol: Conrad-Limpach Synthesis

This protocol is adapted from established methodologies for the synthesis of substituted 4-hydroxyquinolines.

Step 1: Condensation of p-Anisidine with Ethyl Acetoacetate

-

In a round-bottom flask, combine equimolar amounts of p-anisidine and ethyl acetoacetate.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.

-

The reaction mixture is typically stirred at a moderate temperature (e.g., 60-80 °C) for several hours.

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the intermediate, ethyl 3-((4-methoxyphenyl)amino)but-2-enoate, is isolated. This may involve cooling the reaction mixture to induce crystallization and washing the crude product with a cold solvent.

Step 2: Thermal Cyclization

-

The dried intermediate from Step 1 is added to a high-boiling point, inert solvent such as Dowtherm A or mineral oil.

-

The mixture is heated to a high temperature, typically around 250 °C.[7]

-

This high temperature facilitates the intramolecular cyclization to form the quinolin-4-one ring system.

-

After the reaction is complete (monitored by TLC), the mixture is cooled.

-

The product, this compound, precipitates and can be collected by filtration.

-

Purification can be achieved by recrystallization from an appropriate solvent.

References

- 1. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 58596-37-5 [smolecule.com]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 58596-37-5 [m.chemicalbook.com]

- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. scribd.com [scribd.com]

- 10. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

Physical and chemical properties of 6-Methoxy-2-methylquinolin-4-ol

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of 6-Methoxy-2-methylquinolin-4-ol. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Chemical and Physical Properties

This compound is a heterocyclic organic compound belonging to the quinolin-4-one class.[1] Its structure features a quinoline core substituted with a methoxy group at the 6th position, a methyl group at the 2nd position, and a hydroxyl group at the 4th position. This substitution pattern imparts specific chemical and biological characteristics to the molecule.[1]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6-methoxy-2-methyl-1H-quinolin-4-one | [1] |

| CAS Number | 58596-37-5 | [1][2] |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][2] |

| Molecular Weight | 189.21 g/mol | [1][3] |

| Appearance | Yellow to brown solid | [4] |

| Melting Point | 317-318 °C (with decomposition) | N/A |

| pKa (Predicted) | 4.55 ± 0.40 | [4] |

| Solubility | Data not readily available in the literature. Generally, quinolinol derivatives exhibit limited solubility in water and are more soluble in organic solvents like DMSO and ethanol. |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Key Observations |

| ¹H NMR | Expected signals include those for the methyl group, methoxy group, and aromatic protons on the quinoline ring. The chemical shifts would be influenced by the electronic environment of the heterocyclic system. |

| ¹³C NMR | Characteristic peaks for the carbon atoms of the quinoline core, the methyl group, and the methoxy group are anticipated. The methoxy carbon typically appears in the range of 55-60 ppm.[5] |

| FTIR (cm⁻¹) | Characteristic peaks are expected for O-H stretching (broad band around 3400-3200 cm⁻¹), C-H stretching of aromatic and methyl groups (around 3100-2850 cm⁻¹), C=O stretching of the quinolinone tautomer (around 1650-1630 cm⁻¹), C=C and C=N stretching of the aromatic system (1600-1450 cm⁻¹), and C-O stretching of the methoxy group (around 1250 cm⁻¹). |

| Mass Spec. (m/z) | The molecular ion peak [M]⁺ is expected at m/z 189. Common fragmentation patterns for methoxyquinolines involve the loss of a methyl radical (CH₃•) to give an [M-15]⁺ fragment, and subsequent loss of carbon monoxide (CO) to yield an [M-15-28]⁺ fragment.[6] For a related compound, 2-Hydroxy-6-methoxy-4-methylquinoline, the top three peaks were observed at m/z 189, 174, and 146.[7] |

Experimental Protocols

Synthesis via Conrad-Limpach Reaction

The synthesis of this compound can be achieved through the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization.[8][9]

Workflow for the Conrad-Limpach Synthesis

Detailed Methodology:

-

Condensation:

-

In a round-bottom flask equipped with a reflux condenser, combine p-anisidine (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

-

Heat the mixture at 140-150 °C for approximately 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The resulting product is the intermediate, ethyl 3-(4-methoxyanilino)but-2-enoate. This intermediate can be purified by recrystallization from ethanol or used directly in the next step.

-

-

Thermal Cyclization:

-

In a suitable high-boiling point solvent (e.g., Dowtherm A or mineral oil), heat the solvent to approximately 250 °C.

-

Slowly add the ethyl 3-(4-methoxyanilino)but-2-enoate intermediate to the hot solvent.

-

Maintain the reaction temperature for 30-60 minutes to facilitate the intramolecular cyclization and elimination of ethanol.

-

Allow the mixture to cool, which should cause the crude this compound to precipitate.

-

-

Purification by Recrystallization:

-

Filter the crude product from the high-boiling solvent and wash with a non-polar solvent like hexanes to remove residual high-boiling solvent.

-

Dissolve the crude solid in a minimum amount of a hot suitable solvent or solvent mixture (e.g., ethanol, ethanol/water, or DMF/water).[10][11]

-

If the solution is colored, treat it with activated charcoal and perform a hot filtration.

-

Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

-

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using the spectroscopic methods outlined in Table 2, as well as by melting point determination.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, including antimicrobial, anticancer, and antioxidant properties.[1] One of the potential mechanisms underlying its cellular effects involves the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.

The JNK pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation.[12][13][14] Activation of this pathway is often initiated by cellular stress, including oxidative stress induced by ROS.[15][16]

ROS-Mediated JNK Signaling Pathway

As depicted in the diagram, the compound may induce the production of ROS within the cell. These ROS can then activate a cascade of mitogen-activated protein kinases (MAPKs), starting with a MAPKKK such as ASK1. This leads to the phosphorylation and activation of MAPKKs (MKK4 and MKK7), which in turn dually phosphorylate and activate JNK. Activated JNK can then translocate to the nucleus and phosphorylate transcription factors such as c-Jun (a component of AP-1) and can also be involved in the activation of NF-κB.[17][18] The activation of these transcription factors leads to the expression of genes involved in various cellular responses, including apoptosis and inflammation.

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound, provided a detailed experimental protocol for its synthesis and purification, and explored a potential signaling pathway through which it may exert its biological effects. The information presented here serves as a valuable resource for researchers and scientists working with this compound and highlights its potential for further investigation in the context of drug discovery and development. Further experimental validation of its solubility, pKa, and detailed biological mechanisms of action is warranted.

References

- 1. Buy this compound | 58596-37-5 [smolecule.com]

- 2. This compound CAS#: 58596-37-5 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 15644-90-3 [m.chemicalbook.com]

- 5. acdlabs.com [acdlabs.com]

- 6. mt.com [mt.com]

- 7. 2-Hydroxy-6-methoxy-4-methylquinoline | C11H11NO2 | CID 220017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. JNK signaling pathway is a key modulator in cell death mediated by reactive oxygen and nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. NF-κB and AP-1 Connection: Mechanism of NF-κB-Dependent Regulation of AP-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. JNK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

Methodological & Application

Synthesis of 6-Methoxy-2-methylquinolin-4-ol from p-Anisidine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-methoxy-2-methylquinolin-4-ol, a valuable quinoline derivative, starting from p-anisidine. The synthesis is based on the well-established Conrad-Limpach reaction, a reliable method for the preparation of 4-hydroxyquinolines.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] this compound, in particular, is a key intermediate in the synthesis of more complex molecules for drug discovery and materials science.[1] The Conrad-Limpach synthesis offers a straightforward, two-step approach to this scaffold from readily available starting materials.[2]

The synthesis involves the initial condensation of an aniline (p-anisidine) with a β-ketoester (ethyl acetoacetate) to form a β-aminoacrylate intermediate (an enamine). This is followed by a high-temperature thermal cyclization to yield the desired 4-hydroxyquinoline.[3][4] Careful control of reaction conditions, particularly temperature, is crucial for maximizing the yield of the target compound.[3]

Reaction Scheme

The overall synthesis of this compound from p-anisidine proceeds in two key steps:

-

Formation of Ethyl 3-(4-methoxyphenylamino)but-2-enoate: p-Anisidine is reacted with ethyl acetoacetate to form the enamine intermediate.

-

Thermal Cyclization: The isolated enamine is heated at a high temperature in an inert solvent to induce intramolecular cyclization and formation of the quinolin-4-ol ring system.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-(4-methoxyphenylamino)but-2-enoate (Intermediate)

Materials:

-

p-Anisidine

-

Ethyl acetoacetate

-

Toluene

-

Glacial acetic acid (catalytic amount)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve p-anisidine (1.0 eq) in toluene.

-

Add ethyl acetoacetate (1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., a few drops).

-

Heat the reaction mixture to reflux. Water formed during the condensation will be collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[3]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude ethyl 3-(4-methoxyphenylamino)but-2-enoate can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound (Final Product)

Materials:

-

Ethyl 3-(4-methoxyphenylamino)but-2-enoate (from Step 1)

-

High-boiling point solvent (e.g., Dowtherm A, mineral oil, or diphenyl ether)[3]

-

Hexane

Procedure:

-

Place the crude or purified ethyl 3-(4-methoxyphenylamino)but-2-enoate (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a thermometer.

-

Add a high-boiling point solvent (approximately 10-20 mL per gram of the intermediate).[3]

-

Heat the mixture with stirring to approximately 250-260 °C.[3]

-

Maintain this temperature for 30-60 minutes. Ethanol will distill off during the reaction.[3]

-

Monitor the completion of the cyclization by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solvent.

-

If precipitation is not complete, the volume of the solvent can be reduced under vacuum, or a non-polar solvent like hexane can be added to induce precipitation.[3]

-

Collect the solid product by vacuum filtration and wash it with hexane to remove the high-boiling point solvent.

-

The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Starting Material and Product

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| p-Anisidine | C₇H₉NO | 123.15 | 57-60 | White to brownish solid |

| This compound | C₁₁H₁₁NO₂ | 189.21 | >300 | Solid |

Note: The melting point of the final product is high, as is common for many quinolin-4-ol derivatives.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR | Predicted chemical shifts based on similar structures: δ (ppm) ~2.3 (s, 3H, -CH₃), ~3.8 (s, 3H, -OCH₃), ~6.0 (s, 1H, H3), ~7.0-7.6 (m, 3H, Ar-H), ~11.5 (br s, 1H, -OH). |

| ¹³C NMR | Predicted chemical shifts based on similar structures: δ (ppm) ~18.0 (-CH₃), ~55.5 (-OCH₃), ~100.0 (C3), ~105.0, ~118.0, ~122.0 (Ar-CH), ~135.0, ~142.0, ~155.0 (Ar-C), ~165.0 (C2), ~178.0 (C4=O). |

| IR (KBr, cm⁻¹) | Characteristic peaks: ~3400 (-OH stretch), ~1640 (C=O stretch), ~1600, ~1500 (C=C aromatic stretch), ~1240 (C-O stretch). |

| Mass Spec (m/z) | [M+H]⁺ = 190.08 |

Note: Actual spectroscopic data should be obtained and interpreted for confirmation of the structure.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Reaction Pathway Diagram

The following diagram illustrates the chemical transformations in the Conrad-Limpach synthesis.

Caption: Reaction pathway for the Conrad-Limpach synthesis of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 6-Methoxy-2-methylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2-methylquinolin-4-ol is a quinoline derivative with potential applications in pharmaceutical and chemical research.[1] Accurate and reliable quantification of this compound is essential for purity assessments, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for this purpose, offering high sensitivity, selectivity, and reproducibility.[2] This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection. The described method can be adapted and optimized for specific sample matrices.

Quantitative Data Summary

The following tables summarize the typical chromatographic parameters and expected performance characteristics for the HPLC analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Standard HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD) |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |

| Gradient | 20% to 80% Acetonitrile over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | Approximately 225 nm and 275 nm (based on the methoxyphenyl group)[3] |

Table 2: Method Performance Characteristics (Representative Values)

| Parameter | Typical Performance Value | Description |

| Linearity (r²) | > 0.999 | Demonstrates a direct proportionality between analyte concentration and instrument response.[2] |

| Accuracy (% Recovery) | 98% - 102% | The closeness of the measured value to the true value.[2] |

| Precision (RSD%) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly.[2] |

| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantified.[2] |

| Limit of Quantification (LOQ) | 0.2 - 5.0 µg/mL | The lowest concentration that can be reliably quantified with acceptable precision and accuracy.[2] |

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound by HPLC.

Preparation of Solutions

-

Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of formic acid in ultrapure water. Filter and degas the solution.

-

Mobile Phase B (Organic): Use HPLC-grade acetonitrile. Filter and degas the solution.[4]

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (initial composition).[3]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[3]

Sample Preparation

The appropriate sample preparation method will depend on the matrix.

-

For Bulk Drug Substance: Accurately weigh and dissolve the substance in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[2][5]

-

For Biological Fluids (e.g., Plasma):

-

Protein Precipitation: To 200 µL of plasma, add 600 µL of cold acetonitrile to precipitate proteins.[4]

-

Vortex for 1 minute.[4]

-

Centrifuge at 10,000 x g for 10 minutes.[4]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.[4]

-

Reconstitute the residue in 100 µL of the initial mobile phase.[4]

-

Vortex and centrifuge again.[4]

-

Transfer the supernatant to an HPLC vial for analysis.[4]

-

HPLC Analysis

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

Analysis Sequence:

-

Blank Injection: Inject the mobile phase or a blank sample matrix to ensure there are no interfering peaks.[2]

-

Standard Injections: Inject the calibration standards from the lowest to the highest concentration.[2]

-

Sample Injections: Inject the prepared samples.[2]

-

Quality Control: Periodically inject a standard solution to check for system suitability and retention time stability.[2]

-

Data Analysis and Quantification

-

Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the injected standards.[2]

-

Linear Regression: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).[2]

-

Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.[2]

Visualizations

Caption: General experimental workflow for the HPLC analysis of this compound.

Caption: Logical relationship of components in the reversed-phase HPLC separation of this compound.

References

Application of 6-Methoxy-2-methylquinolin-4-ol in Cancer Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2-methylquinolin-4-ol is a quinoline derivative with potential applications in cancer research. The quinoline scaffold is a key feature in numerous compounds exhibiting a range of biological activities, including anticancer properties. Research into derivatives of this compound has highlighted their potential to induce cell death, inhibit cell proliferation, and modulate key signaling pathways implicated in tumorigenesis. While specific research on this compound is still emerging, the study of its analogues provides a strong foundation for its investigation as a potential therapeutic agent. These notes provide an overview of the potential applications and detailed protocols for the evaluation of this compound in cancer research, based on the activities of structurally related compounds.

Data Presentation: Cytotoxicity of Quinoline Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of various quinoline derivatives against a panel of cancer cell lines. This data serves as a reference for the potential cytotoxic activity of this compound.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Citation |

| DFIQ (a novel quinoline derivative) | H1299 (Non-small-cell lung cancer) | 4.16 (24h), 2.31 (48h) | [1] |

| Quinazolinone derivative 45 | A549 (Lung cancer) | 0.44 | |

| Quinazolinone derivative 38 | A549 (Lung cancer) | 0.98 | |

| Quinazolinone derivative 38 | H1975 (Lung cancer) | 1.39 | |

| Quinazoline derivative 4m | N87 (Gastric cancer) | 0.0063 | |

| Quinazoline derivative 4m | H1975 (Lung cancer) | 0.0075 | |

| Quinazoline derivative 4d | N87 (Gastric cancer) | 0.0096 | |

| Quinazoline derivative 4d | H1975 (Lung cancer) | 0.0213 | |

| BET inhibitor 17 | MV4;11 (Acute leukemia) | 0.006 | |

| BET inhibitor 17 | MOLM-13 (Acute leukemia) | 0.036 |

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

This compound

-

Cancer cell lines of interest (e.g., A549, MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours.[3]

-

-

MTT Addition:

-

Formazan Solubilization:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

-

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining.

Materials:

-

Cancer cells treated with this compound

-

Control (untreated) cancer cells

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 or 48 hours.

-

Harvest both treated and control cells by trypsinization.

-

-

Cell Fixation:

-

Wash the cells twice with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

-

Store the fixed cells at -20°C for at least 2 hours or overnight.[4]

-

-

Staining:

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use a linear scale for the DNA content histogram to differentiate between G0/G1, S, and G2/M phases.[5]

-

Gate the cell population to exclude debris and aggregates.

-

Analyze the cell cycle distribution using appropriate software.

-

In Vivo Anticancer Efficacy Study (Xenograft Model)

This protocol describes a common method to evaluate the in vivo anticancer activity of this compound using a nude mouse xenograft model.[6]

Materials:

-

Athymic nude mice (e.g., BALB/c-nu/nu, 4-6 weeks old)

-

Cancer cell line of interest

-

This compound

-

Appropriate vehicle for compound administration (e.g., saline, corn oil with DMSO)

-

Calipers

-

Surgical tools for euthanasia and tumor extraction

Procedure:

-

Tumor Cell Implantation:

-

Harvest cancer cells and resuspend them in a suitable medium like HBSS or serum-free medium.

-

Subcutaneously inject approximately 1 x 10^6 cells into the flank of each mouse.[7]

-

-

Tumor Growth and Grouping:

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomly assign mice into treatment and control groups.

-

-

Compound Administration:

-

Administer this compound at a predetermined dose and schedule (e.g., daily, every other day) via a suitable route (e.g., oral gavage, intraperitoneal injection).

-

The control group should receive the vehicle only.

-

-

Tumor Measurement:

-

Measure tumor dimensions (length and width) with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Monitoring:

-

Monitor the body weight and general health of the mice throughout the study.

-

-

Endpoint:

-

At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), euthanize the mice.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, western blotting).

-

Potential Signaling Pathways

Based on studies of related quinoline derivatives, this compound may exert its anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.

References

- 1. DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. cancer.wisc.edu [cancer.wisc.edu]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for 6-Methoxy-2-methylquinolin-4-ol as an Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 6-Methoxy-2-methylquinolin-4-ol as an antimicrobial agent. While research indicates its promise in this field, this document also serves as a guide for the systematic evaluation of its efficacy through established experimental protocols.[1] The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery, with numerous derivatives exhibiting potent antibacterial and antifungal activities.[2][3][4][5][6]

Overview of Antimicrobial Potential

This compound is a quinoline derivative with a substitution pattern that suggests potential biological activity.[1] Research into related quinoline compounds has demonstrated that modifications to the quinoline ring can significantly influence their antimicrobial spectrum and potency. The methoxy group at the 6th position, in particular, is a feature present in other bioactive quinolines, including some with documented antimicrobial effects.[7][8]

While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the general understanding of quinoline derivatives allows for the postulation of its likely mechanisms and spectrum of activity. The primary proposed mechanism of action for some antimicrobial quinolones is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1]

Quantitative Data Summary

To facilitate comparative analysis, all quantitative data from antimicrobial susceptibility testing should be meticulously recorded. The following tables provide a template for organizing experimental results.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound

| Test Microorganism | Strain | Gram Staining | MIC (µg/mL) of this compound | MIC (µg/mL) of Ciprofloxacin (Control) | MIC (µg/mL) of Amphotericin B (Control) |

| Staphylococcus aureus | ATCC 25923 | Gram-positive | Data to be determined | 0.25 - 1.0 | N/A |

| Bacillus subtilis | ATCC 6633 | Gram-positive | Data to be determined | 0.125 - 0.5 | N/A |

| Escherichia coli | ATCC 25922 | Gram-negative | Data to be determined | 0.015 - 0.125 | N/A |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | Data to be determined | 0.25 - 1.0 | N/A |

| Candida albicans | ATCC 90028 | N/A (Fungus) | Data to be determined | N/A | 0.25 - 1.0 |

Table 2: Hypothetical Zone of Inhibition Data for this compound (Disc Diffusion Assay)

| Test Microorganism | Strain | Gram Staining | Zone of Inhibition (mm) for this compound (e.g., at 30 µ g/disc ) | Zone of Inhibition (mm) for Ciprofloxacin (e.g., at 5 µ g/disc ) | Zone of Inhibition (mm) for Amphotericin B (e.g., at 100 units/disc) |

| Staphylococcus aureus | ATCC 25923 | Gram-positive | Data to be determined | 22 - 30 | N/A |

| Bacillus subtilis | ATCC 6633 | Gram-positive | Data to be determined | 25 - 33 | N/A |

| Escherichia coli | ATCC 25922 | Gram-negative | Data to be determined | 25 - 33 | N/A |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | Data to be determined | 22 - 30 | N/A |

| Candida albicans | ATCC 90028 | N/A (Fungus) | Data to be determined | N/A | 15 - 25 |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible evaluation of the antimicrobial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the quantitative assessment of the antimicrobial activity of the test compound.

Caption: Workflow for MIC determination by broth microdilution.

Disc Diffusion Assay for Antimicrobial Susceptibility

This protocol provides a qualitative assessment of antimicrobial activity.

Caption: Workflow for the disc diffusion susceptibility test.

Proposed Mechanism of Action and Signaling Pathway

The antimicrobial activity of many quinoline-based compounds is attributed to their interaction with bacterial topoisomerases. This interaction disrupts DNA replication and repair, ultimately leading to bacterial cell death.

Caption: Proposed mechanism of action via topoisomerase inhibition.

Safety and Handling

As with any chemical agent, proper safety precautions should be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Based on related compounds, it may be a skin and eye irritant.

Conclusion

This compound represents a promising scaffold for the development of novel antimicrobial agents. The protocols and frameworks provided herein offer a structured approach to systematically evaluate its efficacy and mechanism of action. Further research is warranted to establish a comprehensive antimicrobial profile and to explore its therapeutic potential.

References

- 1. Buy this compound | 58596-37-5 [smolecule.com]

- 2. apjhs.com [apjhs.com]

- 3. Synthesis and evaluation of novel antimicrobial quinoline derivatives [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying the Anti-Tubercular Activity of Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental evaluation of quinoline derivatives for their anti-tubercular potential. It includes detailed protocols for essential in vitro and in vivo assays, a summary of quantitative data for representative quinoline compounds, and visualizations of key experimental workflows and mechanisms of action.

Introduction to Quinoline Derivatives as Anti-Tubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading infectious cause of mortality worldwide, with the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains posing a significant threat to global health.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, with several quinoline-based drugs, such as bedaquiline, being approved for the treatment of MDR-TB.[1] This highlights the continued importance of exploring novel quinoline derivatives as a source of new anti-tubercular agents.

These application notes are designed to provide researchers with a standardized set of protocols to assess the anti-tubercular efficacy and safety profile of novel quinoline derivatives, facilitating the identification and development of promising new drug candidates.

Data Presentation: In Vitro Activity and Cytotoxicity of Representative Quinoline Derivatives

A critical step in the evaluation of new chemical entities is the determination of their in vitro activity against M. tuberculosis and their toxicity towards mammalian cells. The therapeutic potential of a compound is often initially assessed by its selectivity index (SI), which is the ratio of its cytotoxicity (CC50) to its anti-mycobacterial activity (MIC). A higher SI value is desirable, indicating greater selectivity for the pathogen.

Table 1: Minimum Inhibitory Concentration (MIC) of Quinoline Derivatives against M. tuberculosis H37Rv

| Compound Class | Derivative Example | MIC (µg/mL) | Reference |

| Fluoroquinolones | Ciprofloxacin | 0.25 - 1.0 | [2] |

| Moxifloxacin | 0.12 - 0.5 | [2] | |

| Diarylquinolines | Bedaquiline | 0.03 - 0.06 | [1] |

| Imidazo[1,5-a]quinolines | Compound 5g | ≤ 2.0 | [3] |

| Quinoline-based Thiosemicarbazides | QST4 | 6.25 µM | [4] |

| Arylated Quinoline Carboxylic Acids | Compound 7m | 1.0 µM | [5] |

| Isatin-Tethered Quinolines | Compound Q8b | 0.06 | [6] |

Table 2: Cytotoxicity (CC50) of Quinoline Derivatives against Mammalian Cell Lines

| Compound Class | Derivative Example | Cell Line | CC50 (µM) | Reference |

| Imidazo[1,5-a]quinolines | Compound 5g | Calu-3 | > 100 | [3] |

| Quinoline-based Thiosemicarbazides | QST4 | HEK293 | Non-toxic | [4] |

| Isatin-Tethered Quinolines | Compound Q8b | WI-38 | 36.6 | [6] |

| Dihydroquinazolinone Derivatives | Compound 3l | HDF | > 100 | [7] |

Experimental Protocols

This section provides detailed, step-by-step protocols for the key assays required to evaluate the anti-tubercular activity and cytotoxicity of quinoline derivatives.

In Vitro Anti-Tubercular Activity

3.1.1. Microplate Alamar Blue Assay (MABA) for Minimum Inhibitory Concentration (MIC) Determination

The MABA is a widely used colorimetric assay to determine the MIC of compounds against M. tuberculosis. It relies on the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active cells.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80

-

Quinoline derivatives (dissolved in DMSO)

-

Resazurin sodium salt solution (e.g., Alamar Blue reagent)

-

96-well microplates (sterile, clear-bottom)

-

Positive control drug (e.g., Isoniazid, Rifampicin)

-

Negative control (DMSO)

Procedure:

-

Preparation of Bacterial Inoculum: Culture M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Adjust the culture to a McFarland standard of 1.0, and then dilute 1:20 in fresh broth to obtain the final inoculum.

-

Compound Dilution: Prepare serial dilutions of the quinoline derivatives in a 96-well plate. The final concentrations should typically range from 0.01 to 100 µg/mL. Include wells for positive and negative controls.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the test compounds and controls.

-

Incubation: Seal the plates with a breathable sealant and incubate at 37°C for 5-7 days.

-

Addition of Alamar Blue: After the incubation period, add 20 µL of Alamar Blue reagent to each well.

-

Second Incubation: Re-incubate the plates at 37°C for 24-48 hours.

-

Reading the Results: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[8] Results can be read visually or with a microplate reader (absorbance at 570 nm and 600 nm).

In Vitro Cytotoxicity Assays

3.2.1. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Mammalian cell line (e.g., Vero, HepG2, A549, or THP-1)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Quinoline derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Add serial dilutions of the quinoline derivatives to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

-

Addition of MTT: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours.

-

Solubilization of Formazan: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.[9]

3.2.2. Lactate Dehydrogenase (LDH) Release Assay for Cell Membrane Integrity

The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.

Materials:

-

Mammalian cell line

-

Complete cell culture medium

-

Quinoline derivatives

-

LDH assay kit (containing substrate, cofactor, and dye)

-

96-well plates

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired exposure time.

-

Collection of Supernatant: Carefully collect a portion of the cell culture supernatant from each well.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate at room temperature for 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm). The percentage of cytotoxicity is calculated relative to a maximum LDH release control (cells treated with a lysis buffer).

Intracellular Anti-Tubercular Activity Assay

This assay determines the ability of a compound to inhibit the growth of M. tuberculosis within macrophages, which is a more physiologically relevant model.[10]

Materials:

-

Macrophage cell line (e.g., THP-1 or RAW 264.7)

-

Mycobacterium tuberculosis H37Rv strain

-

Complete cell culture medium

-

Quinoline derivatives

-

Lysis buffer (e.g., 0.1% Triton X-100 in sterile water)

-

7H11 agar plates

Procedure:

-

Macrophage Seeding and Differentiation: Seed macrophages in a 24-well plate and, if using THP-1 cells, differentiate them into adherent macrophages using PMA (phorbol 12-myristate 13-acetate).

-

Infection: Infect the macrophage monolayer with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1:1 to 10:1 for 4 hours.

-

Removal of Extracellular Bacteria: Wash the cells three times with warm PBS to remove any bacteria that have not been phagocytosed.

-

Compound Treatment: Add fresh culture medium containing serial dilutions of the quinoline derivatives. Include untreated and positive controls.

-

Incubation: Incubate the plates for 3-5 days.

-

Macrophage Lysis and CFU Enumeration: Aspirate the medium and lyse the macrophages with lysis buffer. Prepare serial dilutions of the cell lysate and plate on 7H11 agar. Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFUs). The reduction in CFU counts in treated wells compared to untreated wells indicates intracellular activity.[10]

In Vivo Efficacy in a Murine Model

Animal models are crucial for evaluating the in vivo efficacy of drug candidates.[11] The mouse model of chronic TB infection is a standard for preclinical studies.

Materials:

-

BALB/c or C57BL/6 mice (6-8 weeks old)

-

Mycobacterium tuberculosis H37Rv or Erdman strain

-

Aerosol infection chamber

-

Quinoline derivatives formulated for oral gavage

-

Standard anti-TB drugs (e.g., isoniazid, rifampicin)

-

Tissue homogenizer

-

7H11 agar plates

Procedure:

-

Aerosol Infection: Infect mice with a low dose of M. tuberculosis via an aerosol exposure system to deliver approximately 50-100 CFU to the lungs.

-

Establishment of Chronic Infection: Allow the infection to establish for 2-4 weeks.

-

Treatment: Randomly assign mice to treatment groups (vehicle control, quinoline derivative at various doses, and a positive control regimen). Administer the compounds daily or five times a week via oral gavage for 4-8 weeks.

-

Assessment of Bacterial Burden: At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleen. Homogenize the organs and plate serial dilutions of the homogenates on 7H11 agar.

-

CFU Enumeration: Incubate the plates for 3-4 weeks and count the CFUs to determine the bacterial load in each organ. A significant reduction in CFU in the treated groups compared to the vehicle control indicates in vivo efficacy.[11]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and preclinical development of novel anti-tubercular quinoline derivatives.

Caption: Workflow for Anti-Tubercular Quinoline Drug Discovery.

Mechanism of Action: Inhibition of DNA Gyrase

A primary mechanism of action for many quinolone derivatives is the inhibition of DNA gyrase, an essential enzyme in M. tuberculosis responsible for DNA supercoiling.[5]

References

- 1. Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antimycobacterial activity of imidazo[1,5-a]quinolines and their zinc-complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mycobacterium tuberculosis DNA Gyrase: Interaction with Quinolones and Correlation with Antimycobacterial Drug Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel quinoline derivative that inhibits mycobacterial FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mycobacterium tuberculosis DNA gyrase: interaction with quinolones and correlation with antimycobacterial drug activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinoline Derivatives Kill Mycobacterium tuberculosis by Activating Glutamate Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinoline Derivatives Kill Mycobacterium tuberculosis by Activating Glutamate Kinase. | Sigma-Aldrich [sigmaaldrich.com]

In Vitro Assays for Evaluating the Cytotoxicity of 6-Methoxy-2-methylquinolin-4-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro assays to evaluate the cytotoxicity of 6-Methoxy-2-methylquinolin-4-ol. Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including potential anticancer properties.[1][2] A thorough assessment of their cytotoxic effects is a crucial first step in the drug discovery and development pipeline.[3]

This document outlines the methodologies for three key cytotoxicity assays: the MTT assay for assessing metabolic activity, the Lactate Dehydrogenase (LDH) assay for measuring membrane integrity, and apoptosis assays for quantifying programmed cell death.[1]

Data Presentation

A crucial aspect of cytotoxicity evaluation is the quantitative measurement of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit a biological process, such as cell proliferation, by 50%. The following table provides a template for summarizing the cytotoxic activity of this compound and other quinoline derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity of Quinoline Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | e.g., HCT-116 (Colon) | MTT | Data to be determined | - |

| This compound | e.g., MCF-7 (Breast) | MTT | Data to be determined | - |

| This compound | e.g., A549 (Lung) | MTT | Data to be determined | - |

| 2-phenylquinolin-4-amine derivatives | HT-29 (Colon) | MTT | 8.12 - 11.34 | [1] |

| 2-oxoquinoline derivatives | Various tumor cell lines | Not Specified | 4.4 - 8.7 | [1] |

| Aminated quinolinequinones (AQQ6) | DU-145 (Prostate) | MTT | < 100 | [4] |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | HepG2 (Liver) | Not Specified | 3.3 µg/mL | [5] |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | MCF-7 (Breast) | Not Specified | 3.1 µg/mL | [5] |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | A549 (Lung) | Not Specified | 9.96 µg/mL | [5] |

Experimental Protocols

This section provides detailed, step-by-step protocols for the essential in vitro assays used to determine the cytotoxicity of this compound.

MTT Assay (Cell Viability)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[7] The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[8]

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[9] Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

-

Incubation: Incubate the plate at 37°C for 1.5 to 4 hours.[8][10]

-

Formazan Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7][8]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. broadpharm.com [broadpharm.com]

- 8. MTT (Assay protocol [protocols.io]

- 9. benchchem.com [benchchem.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1] This document outlines three primary synthetic strategies: Buchwald-Hartwig Amination, Reductive Amination, and a One-Pot Quinoline Reduction/Chan-Evans-Lam Coupling.

Introduction

N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery. Their structural motif is a key component in a variety of therapeutic agents, exhibiting a broad range of biological activities. The development of efficient and versatile synthetic methods is crucial for the exploration of their structure-activity relationships (SAR) and the advancement of new drug candidates. This document details robust and reproducible methods for the synthesis of these valuable compounds.

Synthetic Strategies Overview

Three principal methods for the synthesis of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines are presented, each offering distinct advantages in terms of substrate scope, reaction conditions, and overall efficiency.

-

Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, offering high yields and broad functional group tolerance.[2][3][4]

-

Reductive Amination: A versatile method involving the reaction of 6-methoxy-1,2,3,4-tetrahydroquinoline with an aryl aldehyde or ketone, followed by in-situ reduction of the resulting imine or enamine.[5][6]

-

One-Pot Quinoline Reduction/Chan-Evans-Lam Coupling: An efficient, step-economical process that combines the reduction of a substituted quinoline with a copper-catalyzed N-arylation using an arylboronic acid.[7][8]

Comparative Data of Synthetic Methods